9-bromo-7-phenyl-7H-benzo[c]carbazole is an organic compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol. This compound features a complex structure that includes a bromine atom at the 9th position and a phenyl group at the 7th position of the benzo[c]carbazole framework. It is classified within the category of carbazole derivatives, which are known for their diverse applications in organic electronics and medicinal chemistry.
9-bromo-7-phenyl-7H-benzo[c]carbazole is classified as a polycyclic aromatic compound due to its multiple fused aromatic rings. It belongs to the broader class of heterocyclic compounds, specifically carbazoles, which are characterized by their nitrogen-containing ring structures.
The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The brominating agents commonly used include bromine or N-bromosuccinimide (NBS). The reaction is generally performed in solvents such as dichloromethane or chloroform under controlled conditions to optimize yield and purity.
The molecular structure of 9-bromo-7-phenyl-7H-benzo[c]carbazole consists of a central benzo[c]carbazole framework with a phenyl group attached at one position and a bromine atom at another. This unique arrangement contributes to its electronic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C22H14BrN |
Molecular Weight | 372.26 g/mol |
IUPAC Name | 9-bromo-7-phenylbenzo[c]carbazole |
InChI Key | SCFYLUFGTCXFSI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3 |
9-bromo-7-phenyl-7H-benzo[c]carbazole can participate in various chemical reactions due to its electrophilic nature, particularly in reactions involving nucleophiles. Common reactions include:
The specific reaction conditions, such as temperature and solvent choice, can significantly influence the outcome and selectivity of these reactions.
The mechanism of action for 9-bromo-7-phenyl-7H-benzo[c]carbazole varies based on its application:
Research indicates that derivatives of this compound may exhibit enhanced biological activity due to modifications at the bromine or phenyl positions.
The physical properties of 9-bromo-7-phenyl-7H-benzo[c]carbazole include:
Key chemical properties include:
These properties suggest stability under typical laboratory conditions but indicate caution due to potential flammability.
9-bromo-7-phenyl-7H-benzo[c]carbazole has several important applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: